2-(2-Methylpyridin-3-yl)acetic acid
Overview
Description
2-(2-Methylpyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives
Salionov (2015) explored the synthesis of esthers derived from 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, investigating their physical and chemical properties and acute toxicity. This research highlights the use of similar compounds in synthesizing new derivatives with potential biological activities (Salionov, 2015).
Structural Studies
Chui et al. (2004) focused on the preparation of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, analyzing their molecular conformations through spectral and X-Ray data. This research provides insights into the structural aspects of similar acetic acid derivatives (Chui et al., 2004).
Biological Applications
Auxin Activity
Antolić et al. (2004) examined the auxin activity of 2-alkylindole-3-acetic acids, including compounds similar to 2-(2-Methylpyridin-3-yl)acetic acid. They demonstrated their plant-growth-promoting activities, highlighting the relevance of these compounds in agricultural science (Antolić et al., 2004).
Insecticidal Activity
Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-Chloropyridine-5-acetic Acid, demonstrating their insecticidal properties. This study suggests the potential of similar acetic acid derivatives in developing new insecticides (Holla et al., 2004).
Material Science and Catalysis
- Catalytic Activities: Chen and Yang (2018) synthesized N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, evaluating their efficacy in arylation of (benzo)oxazoles. This study indicates the usefulness of similar acetic acid derivatives in catalysis and material science applications (Chen & Yang, 2018).
Environmental and Microbiological Applications
- Degradation of Organic Compounds: Lee et al. (2001) researched the degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida, identifying formic acid as a metabolite. This suggests the role of similar compounds in environmental microbiology and biodegradation studies (Lee et al., 2001).
Properties
IUPAC Name |
2-(2-methylpyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWBNUQVZJTJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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